molecular formula C20H20N2OS B5879539 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone

2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone

Cat. No. B5879539
M. Wt: 336.5 g/mol
InChI Key: NYAKWLXFIZXGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone, also known as BQ-123, is a selective endothelin A receptor antagonist that has been widely studied for its potential therapeutic applications. Endothelin A receptors are involved in various physiological processes including vasoconstriction, cell proliferation, and inflammation. By blocking these receptors, BQ-123 has shown promising results in treating various diseases.

Mechanism of Action

2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone selectively blocks endothelin A receptors, which are mainly expressed in vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. By blocking these receptors, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone promotes vasodilation and inhibits cell proliferation, which can be beneficial in various diseases.
Biochemical and Physiological Effects:
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In addition to its vasodilatory and anti-proliferative effects, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to reduce oxidative stress, inflammation, and fibrosis. These effects may contribute to its therapeutic benefits in various diseases.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also highly selective for endothelin A receptors, which allows for specific targeting of this receptor subtype. However, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. It also has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone. One area of interest is its potential use in combination with other therapies. For example, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone may enhance the efficacy of existing cancer therapies by inhibiting endothelin A receptor-mediated tumor growth and metastasis. Another area of interest is the development of more potent and selective endothelin A receptor antagonists. Finally, further studies are needed to better understand the long-term safety and efficacy of 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone in various diseases.

Synthesis Methods

2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 2-aminobenzylthio with cyclopentanone in the presence of a base, followed by cyclization with phosgene to yield 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone.

Scientific Research Applications

2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases including pulmonary hypertension, heart failure, and cancer. In pulmonary hypertension, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to improve pulmonary hemodynamics and exercise capacity. In heart failure, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to reduce left ventricular mass and improve cardiac function. In cancer, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

2-benzylsulfanyl-3-cyclopentylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-19-17-12-6-7-13-18(17)21-20(22(19)16-10-4-5-11-16)24-14-15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAKWLXFIZXGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one

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